![molecular formula C17H25N3O3S B6530953 N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide CAS No. 946227-20-9](/img/structure/B6530953.png)
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide, also known as N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide, is an organic compound that has been studied for its potential therapeutic and pharmacological properties. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been studied for its potential to modulate the activity of various enzymes. This compound has been studied extensively in the laboratory and has been found to have a number of potential applications in the medical and pharmaceutical industries.
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide: has been investigated for its anti-tubercular properties. In a study, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM. Additionally, these compounds were found to be non-toxic to human cells. Further development of these derivatives is promising based on their molecular interactions in docking studies.
Propiedades
IUPAC Name |
N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-14-3-2-4-16(13-14)19-8-10-20(11-9-19)24(22,23)12-7-18-17(21)15-5-6-15/h2-4,13,15H,5-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRJUGGUFGVVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.